(4S)-4-N-Fmoc-amino-1-Boc-L-proline
Overview
Description
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its unique protective groups, which help in the stepwise construction of peptides.
Scientific Research Applications
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-N-Fmoc-amino-1-Boc-L-proline typically involves the protection of the amino and carboxyl groups of proline. The process begins with the protection of the amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is followed by the protection of the carboxyl group using the Boc (tert-butoxycarbonyl) group. The reaction conditions often involve the use of organic solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise addition of protective groups and the sequential construction of peptides. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-N-Fmoc-amino-1-Boc-L-proline undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base like piperidine, while the Boc group is removed using an acid like trifluoroacetic acid (TFA).
Coupling: Reagents such as DIC and NHS are commonly used to facilitate the formation of peptide bonds.
Major Products
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Mechanism of Action
The mechanism of action of (4S)-4-N-Fmoc-amino-1-Boc-L-proline involves its role as a building block in peptide synthesis. The protective groups (Fmoc and Boc) allow for the selective addition of amino acids, facilitating the stepwise construction of peptides. The molecular targets are the amino and carboxyl groups of the amino acids, and the pathways involved include the formation and cleavage of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-N-Fmoc-amino-1-Boc-D-proline: A similar compound with a different stereochemistry.
(4S)-4-N-Fmoc-amino-1-Boc-L-alanine: Another amino acid derivative with similar protective groups.
Uniqueness
(4S)-4-N-Fmoc-amino-1-Boc-L-proline is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protective groups. This combination allows for precise control in peptide synthesis, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRTVAIJMUAQR-BTYIYWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373257 | |
Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174148-03-9 | |
Record name | (4S)-4-N-Fmoc-amino-1-Boc-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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